Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate
Description
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate is a complex organic compound with the molecular formula C18H17NO5. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C25H22N2O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
dimethyl 5-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H22N2O6/c1-15-4-6-16(7-5-15)22(28)26-20-10-8-17(9-11-20)23(29)27-21-13-18(24(30)32-2)12-19(14-21)25(31)33-3/h4-14H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
GHCHGDUXIHZMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 4-aminobenzoic acid to form an intermediate product. This intermediate is then reacted with dimethyl isophthalate under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Chemical Reactions Analysis
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate can be compared with other similar compounds, such as:
Dimethyl 5-({4-[(4-chlorobenzoyl)amino]benzoyl}amino)isophthalate: This compound has a similar structure but contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
Dimethyl 5-({4-[(4-methoxybenzoyl)amino]benzoyl}amino)isophthalate: The presence of a methoxy group in this compound results in different electronic and steric effects, influencing its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
